molecular formula C13H24O5 B8014629 Diethyl 2-(6-hydroxyhexyl)malonate

Diethyl 2-(6-hydroxyhexyl)malonate

Cat. No.: B8014629
M. Wt: 260.33 g/mol
InChI Key: GDFPCVYDLNPTRL-UHFFFAOYSA-N
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Description

Diethyl 2-(6-hydroxyhexyl)malonate (CAS 108051-46-3) is a high-purity chemical building block designed for advanced organic synthesis. This compound features a malonate ester moiety and a terminal hydroxyl group on a hexyl chain, making it a versatile intermediate for constructing complex molecules . Its structure allows for versatile modifications, particularly through malonic ester synthesis, where the active methylene group can be deprotonated and alkylated, followed by decarboxylation to form functionalized products . This reagent is commonly employed as a key intermediate in the research and development of Active Pharmaceutical Ingredients (APIs) and fine chemicals . Its application is demonstrated in synthetic pathways for biologically active compounds, such as selective inhibitors of enzymes like carnitine palmitoyltransferase-1 (CPT-1), which is a target in metabolic disease research . The terminal hydroxyl group provides a handle for further functionalization, enabling conjugation or chain extension to create polymers and specialty chemicals . With a molecular formula of C₁₃H₂₄O₅ and a molecular weight of 260.33 g/mol, it is supplied at a purity of 90% . For preservation of quality, this product should be stored sealed in a dry environment at room temperature . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

diethyl 2-(6-hydroxyhexyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPCVYDLNPTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCO)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactivity of Diethyl Malonate

Diethyl malonate’s α-hydrogens exhibit pronounced acidity (pKa13\text{p}K_a \approx 13) due to resonance stabilization of the resulting enolate by two adjacent carbonyl groups. This property enables facile deprotonation by bases such as sodium ethoxide (NaOEt\text{NaOEt}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3), forming a nucleophilic enolate capable of attacking alkyl halides. The general reaction proceeds as follows:

CH2(CO2Et)2+BaseCH(CO2Et)2+Base-H+\text{CH}2(\text{CO}2\text{Et})2 + \text{Base} \rightarrow \text{CH}(\text{CO}2\text{Et})2^- + \text{Base-H}^+
CH(CO2Et)2+R-XR-CH(CO2Et)2+X\text{CH}(\text{CO}2\text{Et})2^- + \text{R-X} \rightarrow \text{R-CH}(\text{CO}2\text{Et})_2 + \text{X}^-

For Diethyl 2-(6-hydroxyhexyl)malonate, the alkylating agent (R-X\text{R-X}) must introduce a 6-hydroxyhexyl chain while preserving ester functionality.

Protective Group Strategies for Hydroxyl Functionality

Selection of Protecting Groups

The hydroxyl group in 6-hydroxyhexyl intermediates necessitates protection during alkylation to prevent side reactions (e.g., oxidation or undesired nucleophilic attack). Common protecting groups include:

Protecting GroupReagent for InstallationDeprotection Conditions
TBS (tert-butyldimethylsilyl) TBSCl, imidazole, DMFTBAF in THF
Acetyl (Ac) Acetic anhydride, pyridineNaOH in MeOH/H₂O
Benzyl (Bn) BnBr, K2CO3\text{K}_2\text{CO}_3, DMFHydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C})

The TBS group is preferred due to its stability under basic alkylation conditions and mild deprotection with tetrabutylammonium fluoride (TBAF).

Synthesis of Protected Alkyl Halides

Step 1: Protection of 6-Hydroxyhexanol
6-Hydroxyhexanol is treated with TBSCl in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and imidazole to yield 6-(TBS-oxy)hexanol:

HO(CH2)6OH+TBSClimidazoleTBS-O(CH2)6OH\text{HO}(\text{CH}2)6\text{OH} + \text{TBSCl} \xrightarrow{\text{imidazole}} \text{TBS-O}(\text{CH}2)6\text{OH}

Step 2: Bromination of Protected Alcohol
The protected alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr3\text{PBr}_3):

TBS-O(CH2)6OH+PBr3TBS-O(CH2)5CH2Br+H3PO3\text{TBS-O}(\text{CH}2)6\text{OH} + \text{PBr}3 \rightarrow \text{TBS-O}(\text{CH}2)5\text{CH}2\text{Br} + \text{H}3\text{PO}3

Alkylation of Diethyl Malonate

Reaction Conditions and Optimization

Using the protected alkyl bromide (TBS-O(CH2)5CH2Br\text{TBS-O}(\text{CH}_2)_5\text{CH}_2\text{Br}), diethyl malonate undergoes alkylation under basic conditions. Example protocols adapted from patent CN113087623A include:

ParameterOptimal Condition
SolventEthanol, toluene, or acetonitrile
BaseSodium ethoxide (NaOEt\text{NaOEt})
Temperature25–70°C
Molar Ratio (Malonate:Alkyl Halide:Base)1:1.2:1.1

Example Procedure

  • Diethyl malonate (100 g, 0.62 mol), TBS-O(CH2)5CH2Br\text{TBS-O}(\text{CH}_2)_5\text{CH}_2\text{Br} (3.0 eq), and NaOEt\text{NaOEt} (1.1 eq) are combined in ethanol.

  • The mixture is stirred at 40°C for 8 hours.

  • Post-reaction workup includes solvent removal, aqueous extraction, and distillation to isolate diethyl 2-(6-TBS-oxyhexyl)malonate (yield: 50–83%).

Characterization of Alkylated Product

Nuclear magnetic resonance (NMR) data for intermediates align with literature values:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.77 (s, 4H, CO₂CH₂CH₃), 3.40 (m, 2H, TBS-O-CH₂), 1.57–1.04 (m, 16H, alkyl chain).

Deprotection to Yield 6-Hydroxyhexyl Derivative

TBS Group Removal

The TBS-protected intermediate is treated with TBAF in tetrahydrofuran (THF) to cleave the silyl ether:

TBS-O(CH2)5CH2CH(CO2Et)2TBAFHO(CH2)6CH(CO2Et)2\text{TBS-O}(\text{CH}2)5\text{CH}2-\text{CH}(\text{CO}2\text{Et})2 \xrightarrow{\text{TBAF}} \text{HO}(\text{CH}2)6-\text{CH}(\text{CO}2\text{Et})_2

Deprotection Protocol

  • Dissolve diethyl 2-(6-TBS-oxyhexyl)malonate (50 g) in THF.

  • Add TBAF (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate this compound (yield: 85–90%).

Alternative Synthetic Routes

Direct Alkylation with 6-Hydroxyhexyl Bromide

While theoretically simpler, direct use of 6-hydroxyhexyl bromide (HO(CH2)5CH2Br\text{HO}(\text{CH}_2)_5\text{CH}_2\text{Br}) often leads to ester hydrolysis under basic conditions. Pilot studies show <20% yield due to competing saponification.

Post-Alkylation Hydroxylation

Substituting bromide in diethyl 2-(6-bromohexyl)malonate (from patent CN113087623A) with hydroxyl via SN2 reaction:

Br(CH2)6CH(CO2Et)2+OHHO(CH2)6CH(CO2Et)2+Br\text{Br}(\text{CH}2)6-\text{CH}(\text{CO}2\text{Et})2 + \text{OH}^- \rightarrow \text{HO}(\text{CH}2)6-\text{CH}(\text{CO}2\text{Et})2 + \text{Br}^-

However, harsh conditions (e.g., NaOH/H₂O) hydrolyze esters, necessitating phase-transfer catalysis (e.g., Bu4N+HSO4\text{Bu}_4\text{N}^+ \text{HSO}_4^-) to enhance selectivity. Yields remain suboptimal (30–40%).

Industrial-Scale Considerations

Cost-Benefit Analysis of Protective Groups

Protecting GroupCost per kgProcess ComplexityOverall Yield
TBSHighModerate75%
AcetylLowHigh (acid-sensitive)60%
BenzylModerateHigh (hydrogenation)70%

TBS protection, despite higher reagent costs, offers superior yield and compatibility with malonate chemistry .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(6-hydroxyhexyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, sodium hydroxide.

    Solvents: Ethanol, water.

    Conditions: Reflux, heating.

Major Products:

    Substituted Malonates: Formed through alkylation reactions.

    Malonic Acid Derivatives: Formed through hydrolysis.

    Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 2-(6-hydroxyhexyl)malonate serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced biological activity.

Synthesis of Bioactive Compounds

  • Vigabatrin : A medication used for epilepsy, synthesized using diethyl malonate derivatives as intermediates.
  • Nalidixic Acid : An antibiotic derived from diethyl malonate, showcasing its utility in developing antimicrobial agents.
  • Phenylbutazone : A non-steroidal anti-inflammatory drug (NSAID), which can be synthesized through reactions involving diethyl malonate.

Organic Synthesis Applications

This compound is extensively used in organic synthesis due to its reactivity and ability to form various derivatives.

Malonic Ester Synthesis

The compound can participate in malonic ester synthesis, where it acts as a precursor for generating carbanions that can be alkylated:

Diethyl 2 6 hydroxyhexyl malonate+BaseCarbanion+ElectrophileAlkylated Product\text{Diethyl 2 6 hydroxyhexyl malonate}+\text{Base}\rightarrow \text{Carbanion}+\text{Electrophile}\rightarrow \text{Alkylated Product}

This reaction pathway is crucial for creating substituted acetic acids, which are valuable in the synthesis of more complex molecules .

Claisen Condensation

The compound undergoes Claisen condensation reactions, allowing for the formation of β-keto esters. This reaction is significant in synthesizing larger carbon frameworks:

RCOOR +R COOR RCOCH R COOR \text{RCOOR }+\text{R COOR }\rightarrow \text{RCOCH R COOR }

This method is advantageous because it minimizes unwanted self-condensation reactions .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts.

COVID-19 Drug Candidate

A recent study explored the potential of this compound derivatives as candidates for COVID-19 treatment. The research utilized molecular docking techniques to predict binding affinities with viral proteins, yielding promising results with high binding scores indicating strong interactions with target sites .

Synthesis of Chelating Agents

Research has demonstrated the use of diethyl malonate in synthesizing chelating agents for metal ion extraction and separation processes. These chelating agents are crucial in environmental remediation and industrial applications .

Data Tables

Below are data tables summarizing key findings related to the applications of this compound.

Application AreaCompound/ProcessReference
Medicinal ChemistryVigabatrin
Nalidixic Acid
Phenylbutazone
Organic SynthesisMalonic Ester Synthesis
Claisen Condensation
Potential TherapeuticsCOVID-19 Drug Candidate
Chelating AgentsMetal Ion Extraction

Mechanism of Action

The mechanism of action of diethyl 2-(6-hydroxyhexyl)malonate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The hydroxyhexyl group can undergo further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs of diethyl malonate derivatives, highlighting substituent differences and their implications:

Compound Name Substituent Key Features Applications/Reactivity
Diethyl 2-(6-hydroxyhexyl)malonate 6-hydroxyhexyl Hydrophilic chain with terminal -OH; hydrogen-bonding capability Potential use in drug delivery, polymer chemistry, or as a hydrophilic synthon
Diethyl 2-(cyclopropylmethyl)malonate Cyclopropylmethyl Strain-rich cyclopropane ring; steric hindrance Intermediate in radical C–H functionalization reactions
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene Push-pull alkene system; electrophilic β-carbon Gould-Jacob reactions for quinolone synthesis (antibacterial agents)
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridinylmethylene Aromatic nitrogen; enhances electronic delocalization [3 + 2] Annulation with arynes to form heterocycles
Diethyl 2-benzylmalonate Benzyl Bulky aromatic group; lipophilic Pharmaceutical intermediate (analgesics, antihypertensives)
Diethyl 2-(2-nitrobenzylidene)malonate Nitrobenzylidene Electron-withdrawing nitro group; planar structure Crystal engineering via hydrogen bonding

Physical Properties

  • Hydrophilicity : The hydroxyhexyl chain enhances water solubility compared to cyclopropylmethyl or benzyl derivatives.
  • Thermal Stability : Esters with bulky substituents (e.g., benzyl, cyclopropane) exhibit higher thermal stability due to steric protection of the ester group.
  • State at Room Temperature : Hydroxyhexyl derivatives may exist as oils (similar to cyclopropylmethyl analogs ) unless crystallized via hydrogen bonding, as seen in nitrobenzylidene derivatives .

Research Findings and Trends

  • Antibacterial Agents: Ethoxymethylene malonates are key to fluoroquinolone synthesis, with derivatives showing activity against Gram-positive and Gram-negative bacteria .
  • Crystal Engineering : Nitrobenzylidene malonates form hydrogen-bonded networks, useful in designing supramolecular materials .
  • Industrial Use : Benzyl and cyclopropane derivatives are commercial intermediates, reflecting their scalability and versatility .

Biological Activity

Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.

Chemical Structure and Properties

This compound is a derivative of malonic acid, featuring two ethyl ester groups and a hydroxyl-terminated hexyl chain. The molecular formula is C13H24O5C_{13}H_{24}O_5, and its structure can be represented as follows:

\text{Diethyl 2 6 hydroxyhexyl malonate}\quad \text{ C}_{2}\text{H}_{5}\text{O}_{2})_2\text{C C}_{6}\text{H}_{13}\text{OH})}

The presence of the hydroxyl group enhances its solubility and reactivity, allowing for various chemical transformations.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Diethyl malonate and 6-bromohexanol.
  • Reagents : Sodium hydride or potassium carbonate as a base.
  • Reaction Conditions : The reaction is conducted under reflux in an organic solvent such as ethanol or toluene.

The general reaction can be summarized as:

\text{Diethyl malonate}+\text{6 bromohexanol}\xrightarrow{\text{Base}}\text{Diethyl 2 6 hydroxyhexyl malonate}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
  • Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Interaction with Biological Targets : Preliminary studies suggest that derivatives of malonic acid can interact with cellular receptors or enzymes, influencing signaling pathways.

Case Studies

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of various malonate derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Research has demonstrated that malonic acid derivatives can modulate inflammatory responses in vitro. This compound was tested for its ability to reduce pro-inflammatory cytokine production in macrophages, showing promising results .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays revealed that this compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis

To understand the biological activity of this compound better, it is helpful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Diethyl MalonateLacks hydroxyl groupModerate enzyme inhibition
Diethyl 2-(4-hydroxyphenyl)malonateContains a phenolic groupStrong antioxidant properties
Diethyl 2-(3-hydroxybutyryl)malonateContains a ketoneNotable anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2-(6-hydroxyhexyl)malonate, and what factors influence the yield of alkylation reactions?

  • This compound is typically synthesized via alkylation of diethyl malonate enolates. The enolate, generated using a strong base (e.g., NaH), reacts with 6-hydroxyhexyl halides or similar electrophiles. Factors influencing yield include:

  • Base strength : Stronger bases (e.g., NaH vs. EtONa) enhance enolate formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the enolate.
  • Temperature : Elevated temperatures (e.g., 65°C) accelerate alkylation but may promote side reactions .

Q. How does the electronic nature of substituents affect the reactivity of Diethyl malonate derivatives in nucleophilic addition reactions?

  • The two electron-withdrawing ester groups in diethyl malonate increase the acidity of α-hydrogens, facilitating enolate formation. Substituents on the alkyl chain (e.g., hydroxyl groups in 6-hydroxyhexyl derivatives) can:

  • Modify steric hindrance : Bulky substituents may reduce reaction rates.
  • Introduce hydrogen bonding : Hydroxyl groups can stabilize intermediates or transition states, influencing regioselectivity .

Advanced Research Questions

Q. What methodological approaches are recommended to address unexpected decarboxylation during the hydrolysis of Diethyl 2-substituted malonates?

  • Hydrolysis of diethyl malonates under basic or acidic conditions often leads to decarboxylation. To mitigate this:

  • Controlled conditions : Use a 1:5 v/v HBr/AcOH mixture to improve solubility and suppress side reactions.
  • Homogeneous systems : Ensure miscibility between ester and acid (e.g., via co-solvents like AcOH) to prevent thermal decomposition.
  • Low-temperature isolation : Avoid prolonged heating during product isolation to retain the malonic acid structure .

Q. How can researchers resolve contradictions in experimental data when varying reaction conditions for malonate alkylation?

  • Systematic parameter optimization and analytical validation are critical:

  • Parameter screening : Vary base (e.g., NaH vs. LiOH), solvent (DMF vs. THF), and electrophile reactivity.
  • Byproduct analysis : Use HRMS and <sup>13</sup>C NMR to identify decarboxylated or rearranged products.
  • Kinetic studies : Monitor reaction progress via time-resolved FTIR or pulsed EPR to detect radical intermediates .

Q. What strategies enhance enantiomeric excess in the asymmetric synthesis of Diethyl 2-substituted malonates via Michael addition?

  • Chiral organocatalysts : L-Proline (20–40 mol%) in polar solvents (e.g., pyridine) promotes asymmetric induction.
  • Reaction optimization :

  • Molar ratios : Maintain a 1:1.2 ratio of diethyl malonate to acrylonitrile for optimal yield.
  • Temperature : Moderate conditions (35°C) balance reaction rate and enantioselectivity.
  • Extended reaction times : 48-hour durations improve conversion without racemization .

Q. How can computational modeling guide the design of Diethyl 2-substituted malonates for specific applications (e.g., ligand synthesis)?

  • DFT calculations : Predict electronic effects of substituents (e.g., perfluorophenyl groups) on malonate reactivity.
  • Docking studies : Model interactions between malonate derivatives and target proteins or metal ions (e.g., coordination chemistry applications).
  • Solvent-effect simulations : Screen solvents for optimal reaction pathways using COSMO-RS models .

Data Contradiction Analysis

Q. Why do hydrolysis yields vary significantly across studies using similar conditions for Diethyl 2-substituted malonates?

  • Discrepancies arise from:

  • Substituent stability : Electron-withdrawing groups (e.g., perfluorophenyl) resist hydrolysis but promote decarboxylation under harsh conditions.
  • Isolation methods : Acidification of reaction mixtures may precipitate byproducts (e.g., 2-(perfluorophenyl)acetic acid) instead of the target malonic acid.
  • Spectroscopic limitations : Overlapping NMR/IR peaks for malonate and decarboxylated products can lead to misidentification .

Methodological Best Practices

  • Characterization : Always combine <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray crystallography (where feasible) for structural confirmation.
  • Safety protocols : Handle hygroscopic bases (e.g., NaH) under inert atmospheres to prevent unintended side reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(6-hydroxyhexyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(6-hydroxyhexyl)malonate

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